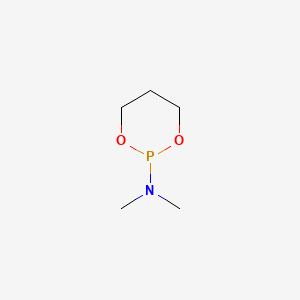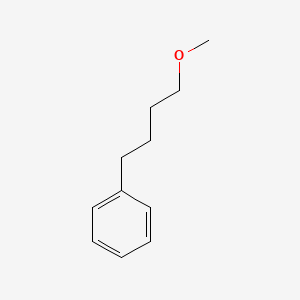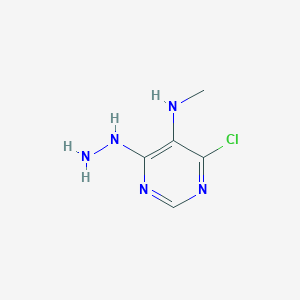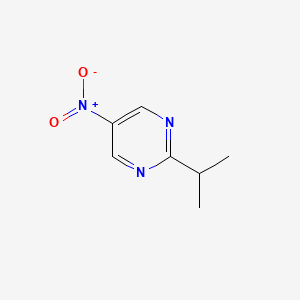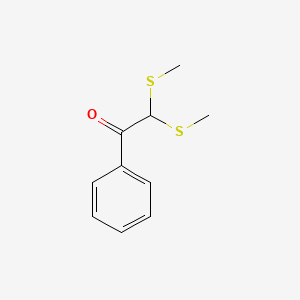
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one is an organic compound characterized by the presence of two methylsulfanyl groups attached to a phenylethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)-1-phenylethan-1-one typically involves the reaction of a phenylacetone derivative with methylsulfanyl reagents under controlled conditions. One common method includes the use of thiol reagents in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, and the temperature is maintained at reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylethanone derivatives.
科学研究应用
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2-Bis(methylsulfanyl)-1-phenylethan-1-one involves its interaction with molecular targets through its functional groups. The methylsulfanyl groups can participate in redox reactions, while the phenylethanone backbone can interact with various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2-Bis(methylsulfanyl)acetic acid: Similar in structure but with an acetic acid backbone.
2,2-Bis(hydroxymethyl)propionic acid: Contains hydroxymethyl groups instead of methylsulfanyl groups.
Bisphenol A: Contains phenol groups and is used in the production of plastics.
Uniqueness
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one is unique due to the presence of both methylsulfanyl groups and a phenylethanone backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.
属性
CAS 编号 |
17565-23-0 |
|---|---|
分子式 |
C10H12OS2 |
分子量 |
212.3 g/mol |
IUPAC 名称 |
2,2-bis(methylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C10H12OS2/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
InChI 键 |
DSYQBVUNFFJNRJ-UHFFFAOYSA-N |
规范 SMILES |
CSC(C(=O)C1=CC=CC=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)

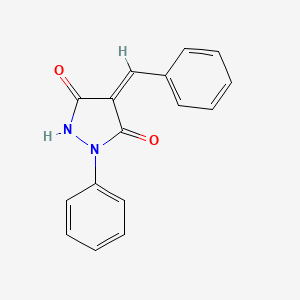


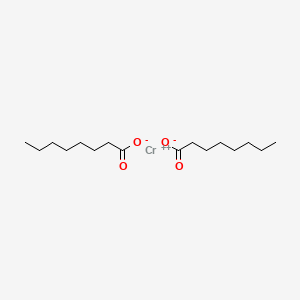
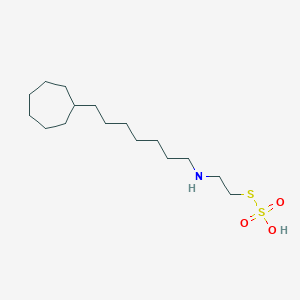
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)

